Copper 2,4-dihydroxybenzoate is a coordination compound formed between copper ions and 2,4-dihydroxybenzoic acid. This compound exhibits unique structural properties due to the presence of hydroxyl groups on the benzoate ligand, which can facilitate coordination with metal centers. The compound typically appears as a colored solid, with its specific hue dependent on the oxidation state of copper and the crystallization conditions.
Research indicates that copper complexes, including Copper 2,4-dihydroxybenzoate, exhibit significant biological activity. These compounds have been shown to possess antibacterial properties against various pathogens, including Staphylococcus aureus . The mechanism of action is often attributed to the generation of reactive oxygen species upon interaction with biological substrates, leading to oxidative stress in microbial cells.
The synthesis of Copper 2,4-dihydroxybenzoate typically involves the reaction of copper salts (such as copper(II) nitrate or copper(II) acetate) with 2,4-dihydroxybenzoic acid in an appropriate solvent. Common methods include:
The resulting product is typically filtered, washed, and dried for further characterization .
Copper 2,4-dihydroxybenzoate finds various applications across different fields:
Studies on Copper 2,4-dihydroxybenzoate have highlighted its interactions with various biological molecules. For instance, interaction with DNA has been investigated to understand its potential as a chemotherapeutic agent. The compound's ability to bind with nucleic acids suggests that it could be explored for applications in cancer treatment by inducing cytotoxic effects through oxidative mechanisms .
Copper 2,4-dihydroxybenzoate shares similarities with other metal-organic compounds that incorporate hydroxylated benzoic acids. A comparison with similar compounds reveals unique aspects:
| Compound Name | Structure Characteristics | Unique Properties |
|---|---|---|
| Copper 3,4-dihydroxybenzoate | Contains a hydroxyl group at the 3-position | Different biological activity profile |
| Copper salicylate | Derived from salicylic acid | Exhibits strong chelating properties |
| Copper 2-hydroxybenzoate | Lacks one hydroxyl group | Less effective as an antimicrobial agent |
These comparisons illustrate that while these compounds share structural features, their biological activities and catalytic efficiencies can differ significantly due to variations in their ligand environments.
The synthesis of copper 2,4-dihydroxybenzoate complexes in aqueous media represents a fundamental approach in coordination chemistry, offering environmentally benign conditions while maintaining high product yields [1] [2] [3]. The aqueous phase synthesis protocols typically involve the direct reaction between copper salts and 2,4-dihydroxybenzoic acid in water-based solvent systems [4] [5] [6].
The standard aqueous synthesis protocol involves dissolving copper(II) sulfate or copper(II) chloride in distilled water, followed by the addition of 2,4-dihydroxybenzoic acid solution [2] [3]. The reaction mixture is typically stirred at room temperature for 2-6 hours, resulting in the formation of precipitated copper 2,4-dihydroxybenzoate complexes [2] [3]. Alternative protocols employ elevated temperatures up to 95 degrees Celsius to accelerate complex formation and improve crystallinity [1] [4].
A modified aqueous synthesis approach utilizes mixed water-organic solvent systems to enhance solubility and control crystal morphology [4] [5]. The addition of small amounts of dimethylformamide or methanol to the aqueous reaction medium has been demonstrated to influence the coordination environment and structural characteristics of the resulting complexes [7] [4]. These mixed solvent protocols typically require careful control of the water-to-organic solvent ratio to maintain optimal reaction conditions [4] [5].
The nano-scale synthesis of copper 2,4-dihydroxybenzoate involves specialized aqueous protocols incorporating freeze-drying techniques [8]. This method begins with the preparation of micron-sized copper 2,4-dihydroxybenzoate solution, which is subsequently processed through nano-pulverization followed by vacuum freeze-drying to obtain nano-scale particles [8]. The process achieves yields of approximately 68.6 percent while maintaining the chemical integrity of the complex [8].
Table 1: Synthesis Conditions for Copper 2,4-Dihydroxybenzoate Complexes
| Complex Formula | Metal Salt | Metal:Ligand Ratio | Solvent System | Temperature (°C) | pH | Reaction Time (h) | Yield (%) |
|---|---|---|---|---|---|---|---|
| Cu(2,4-DHB)₂·8H₂O | Copper(II) sulfate | 1:2 | Aqueous | Room temperature | Not specified | 2-6 | 70-85 |
| Cu(C₁₂H₈N₂)₂(C₇H₅O₄) | Copper(II) nitrate | 1:2 | Water/DMF | 95 | Not specified | 6 | 75 |
| β-Cu (nano) | Copper(II) solution | 1:1 | Aqueous with ethanol | Room temperature | Controlled | 24 | 68.6 |
| Cu(2,4-DHB)₂·8H₂O | Copper(II) chloride | 1:2 | Aqueous | Room temperature | Not specified | 2-6 | 70-85 |
The optimization of aqueous synthesis protocols requires careful attention to reaction parameters including temperature, pH, and reaction time [9] [10] [11]. Research has demonstrated that maintaining the reaction temperature between room temperature and 95 degrees Celsius provides optimal conditions for complex formation while preventing thermal decomposition of the ligand [1] [9]. The pH of the reaction medium significantly influences the coordination behavior of 2,4-dihydroxybenzoic acid, with optimal complex formation occurring in the pH range of 3.0 to 7.0 [12] [10].
Ternary copper complexes incorporating 2,4-dihydroxybenzoic acid can be synthesized using aqueous protocols that involve the sequential addition of auxiliary ligands such as 1,10-phenanthroline [1] [13]. The synthesis of these ternary complexes typically requires longer reaction times of 6-24 hours to ensure complete coordination and crystallization [1] [13]. The resulting ternary complexes exhibit enhanced thermal stability and modified coordination geometries compared to binary copper 2,4-dihydroxybenzoate complexes [1] [13].
The stoichiometric relationships between copper ions and 2,4-dihydroxybenzoic acid ligands play a crucial role in determining the structure and properties of the resulting coordination complexes [2] [14] [3]. The most commonly observed stoichiometric ratio for copper 2,4-dihydroxybenzoate complexes is 1:2 metal-to-ligand, resulting in the formation of mononuclear complexes with the general formula Cu(2,4-DHB)₂·nH₂O [2] [3].
The formation of 1:1 metal-to-ligand complexes occurs under specific conditions where the ligand concentration is limited or when competing ligands are present in the reaction medium [14] [15]. These 1:1 complexes typically exhibit mononuclear structures with four-coordinate copper centers, often adopting square planar or tetrahedral geometries [14] [16]. The stability constants for 1:1 complexes are generally lower than those of 1:2 complexes, with logarithmic values around 6.2 [12].
The 1:2 stoichiometry represents the most thermodynamically favorable configuration for copper 2,4-dihydroxybenzoate complexes [2] [3]. These complexes typically feature six-coordinate copper centers with octahedral or distorted octahedral geometries [2] [3] [17]. The stability constants for 1:2 complexes are significantly higher, with logarithmic values reaching 8.5, indicating enhanced thermodynamic stability [12].
Table 2: Ligand-Metal Stoichiometric Ratios in Complex Formation
| Metal:Ligand Ratio | Complex Type | Coordination Number | Water Molecules | Stability Constant (log K) | Formation pH Range |
|---|---|---|---|---|---|
| 1:1 | Mononuclear | 4 | 0 | 6.2 | 4.5-6.0 |
| 1:2 | Mononuclear | 6 | 8 | 8.5 | 3.0-7.0 |
| 1:3 | Trinuclear | 6 | 2 | 12.3 | 5.0-8.0 |
| 2:4 | Dinuclear | 5-6 | 4 | 10.1 | 4.0-7.5 |
| 3:6 | Trinuclear | 6 | 12 | 15.2 | 6.0-9.0 |
Higher stoichiometric ratios involving multiple copper centers and ligands lead to the formation of polynuclear complexes with enhanced structural complexity [7] [12] [18]. The 2:4 dinuclear complexes feature copper centers bridged by carboxylate groups from 2,4-dihydroxybenzoic acid ligands, resulting in paddle-wheel or linear chain structures [19] [18]. These dinuclear complexes exhibit coordination numbers of 5-6 for each copper center and demonstrate intermediate stability constants with logarithmic values around 10.1 [12] [18].
Trinuclear complexes with 3:6 metal-to-ligand ratios represent highly stable coordination assemblies with exceptional thermodynamic stability [7] [12]. These complexes feature intricate bridging networks involving both carboxylate and hydroxyl groups of the 2,4-dihydroxybenzoic acid ligands [7] [12]. The stability constants for trinuclear complexes reach logarithmic values of 15.2, reflecting the cooperative binding effects and enhanced structural rigidity [12].
The influence of pH on stoichiometric preferences has been extensively studied, revealing that different metal-to-ligand ratios are favored under specific pH conditions [12] [10]. Lower pH values (3.0-4.5) tend to favor 1:2 complexes due to the protonation state of the ligand, while higher pH values (6.0-9.0) promote the formation of polynuclear species through deprotonation of additional hydroxyl groups [12] [10].
The coordination behavior of 2,4-dihydroxybenzoic acid differs significantly from other isomeric dihydroxybenzoic acids due to the unique positioning of the hydroxyl groups [12] [3]. Unlike 2,3-dihydroxybenzoic acid or 3,4-dihydroxybenzoic acid, the 2,4-isomer can simultaneously exhibit both salicylic-type and catechol-type coordination modes, leading to diverse stoichiometric possibilities [12] [3].
The choice of solvent system exerts profound influence on the coordination geometry and crystal morphology of copper 2,4-dihydroxybenzoate complexes [20] [21] [22] [23]. Aqueous synthesis conditions typically result in the formation of complexes with square pyramidal coordination geometry, characterized by copper-oxygen bond lengths ranging from 1.95 to 2.19 Angstroms [20] [17].
The introduction of organic co-solvents significantly alters the coordination environment around the copper center [21] [22] [23]. Water-methanol mixtures (1:1 ratio) promote the formation of octahedral coordination geometries with needle-like crystal habits [21] [22]. These mixed solvent systems facilitate the coordination of additional solvent molecules, resulting in expanded coordination spheres and modified bond angles [21] [22].
Water-dimethylformamide solvent systems produce distorted octahedral coordination geometries with characteristic ribbon-shaped crystal morphologies [20] [21]. The coordinating nature of dimethylformamide allows it to occupy coordination sites, leading to the formation of complexes with copper-oxygen bond lengths in the range of 1.94 to 2.20 Angstroms [20] [21] [17]. These complexes typically crystallize in monoclinic crystal systems with space group P21/n [20] [21].
Table 3: Solvent Effects on Coordination Geometry and Crystal Habit
| Solvent System | Coordination Geometry | Crystal Habit | Crystal System | Space Group | Cu-O Bond Length (Å) | Color |
|---|---|---|---|---|---|---|
| Pure water | Square pyramidal | Prismatic | Monoclinic | P21/c | 1.95-2.19 | Blue-green |
| Water/methanol (1:1) | Octahedral | Needle-like | Triclinic | P-1 | 1.91-2.15 | Dark blue |
| Water/DMF (1:1) | Distorted octahedral | Ribbon-shaped | Monoclinic | P21/n | 1.94-2.20 | Dark brown |
| Water/ethanol (2:1) | Square planar | Plate-like | Orthorhombic | Pnma | 1.89-1.98 | Green |
| Aqueous with triethylamine | Elongated octahedral | Block crystals | Monoclinic | P21/c | 1.96-2.18 | Dark green |
Water-ethanol solvent mixtures (2:1 ratio) favor the formation of square planar coordination geometries with plate-like crystal habits [22] [23]. The reduced coordinating ability of ethanol compared to dimethylformamide results in lower coordination numbers and more planar arrangements around the copper center [22] [23]. These complexes exhibit copper-oxygen bond lengths ranging from 1.89 to 1.98 Angstroms and typically crystallize in orthorhombic crystal systems [22] [23].
The addition of triethylamine to aqueous systems promotes the formation of elongated octahedral coordination geometries with distinctive block-shaped crystal morphologies [22] [23]. The basic nature of triethylamine facilitates the deprotonation of the 2,4-dihydroxybenzoic acid ligand, enhancing its coordination capacity and leading to more symmetrical coordination environments [22] [23] [24].
Solvent-mediated structural transformations have been observed when copper 2,4-dihydroxybenzoate complexes are exposed to different alcoholic environments [23]. The immersion of pre-formed complexes in methanol, ethanol, or ethylene glycol results in distinct structural modifications and color changes, demonstrating the dynamic nature of these coordination systems [23]. These transformations involve changes in coordination modes and the incorporation or release of solvent molecules from the coordination sphere [23].
The crystal habit modifications induced by different solvent systems have significant implications for the physical properties of the resulting complexes [20] [22] [25]. Needle-like crystals formed in water-methanol systems exhibit enhanced surface area and modified dissolution rates compared to prismatic crystals obtained from pure aqueous systems [22] [25]. Ribbon-shaped crystals from water-dimethylformamide systems demonstrate unique optical properties and thermal behavior [20] [25].
The influence of solvent polarity on coordination geometry follows predictable trends, with more polar solvents generally promoting higher coordination numbers and more symmetrical geometries [26] [27] [17]. The solvation effects also impact the electron paramagnetic resonance parameters of the copper complexes, with solvent-dependent variations in g-values reflecting changes in the electronic environment around the metal center [26] [17] [16].
X-ray crystallographic analysis has revealed detailed structural information about copper 2,4-dihydroxybenzoate complexes, providing insights into the coordination environments and molecular architectures of these compounds. The crystallographic studies demonstrate the versatility of the 2,4-dihydroxybenzoate ligand in forming diverse coordination geometries with copper centers [1] [2].
The copper 2,4-dihydroxybenzoate complexes predominantly crystallize in the monoclinic crystal system. The most commonly observed space group is P2₁/n, which represents a primitive monoclinic lattice with a 21 screw axis and an n-glide plane [2] [3]. This space group choice reflects the inherent symmetry of the molecular packing and the coordination geometry preferences of the copper centers.
A notable example is the ternary copper complex Cu(C₁₂H₈N₂)₂(C₇H₅O₄), which incorporates 1,10-phenanthroline as an auxiliary ligand. This complex crystallizes in the monoclinic system with space group P2₁/n, demonstrating the structural preference for this particular symmetry arrangement [2] [3].
The copper centers in 2,4-dihydroxybenzoate complexes exhibit multiple coordination environments, with the most prevalent being square pyramidal and octahedral geometries. In the related 3,4-dihydroxybenzoate copper metal-organic framework, detailed structural analysis reveals the presence of two distinct copper coordination environments [1]:
Cu1 Coordination Environment: The Cu1 atom displays a pentacoordinated environment (CuO₅) with square pyramidal geometry. This copper center coordinates to three different ligand molecules and one dimethylformamide (DMF) solvent molecule. The coordination sphere comprises two phenoxide moieties from one ligand, where one oxygen functions as a bridge between two neighboring Cu1 centers and another bridges Cu1 and Cu2 centers [1].
Cu2 Coordination Environment: The Cu2 atom exhibits a hexacoordinated environment (CuO₆) with octahedral geometry. This copper center coordinates to four different ligands and two symmetry-related DMF molecules. The octahedral coordination includes two oxygen atoms from phenoxide moieties of distinct linker molecules and two oxygen donor atoms from carboxylate moieties [1].
The crystallographic parameters reveal significant structural diversity among copper 2,4-dihydroxybenzoate complexes. For the related copper 3,4-dihydroxybenzoate metal-organic framework, the unit cell parameters are: a = 20.2893(16) Å, b = 8.6194(7) Å, c = 16.7337(11) Å, with β = 126.632(2)° and volume = 2348.4(3) ų [1].
Crystallographic studies reveal important copper-copper interactions that influence the overall structural architecture. In the 3,4-dihydroxybenzoate system, significant metal-metal distances include dCu1···Cu1 = 3.0125(2) Å and dCu1···Cu2 = 3.0459(2) Å [1]. These short copper-copper distances suggest potential electronic interactions and may influence the magnetic properties of the materials.
The 2,4-dihydroxybenzoate ligand demonstrates versatile coordination behavior, coordinating through both carboxylate and phenoxide functional groups. In many structures, the ligand becomes fully deprotonated and exhibits coordination to metallic centers through multiple pathways:
This multidentate coordination behavior leads to the formation of extended three-dimensional networks with notable porosity and structural complexity.
Density Functional Theory (DFT) calculations have provided comprehensive insights into the electronic structure, bonding characteristics, and coordination preferences of copper 2,4-dihydroxybenzoate complexes. The computational studies reveal fundamental aspects of metal-ligand interactions and electronic properties that complement experimental crystallographic findings [4] [5] [6] [7].
DFT studies on copper coordination compounds typically employ hybrid functionals, particularly B3LYP (Becke three-parameter Lee-Yang-Parr) functional, which incorporates a mixture of Hartree-Fock exchange and DFT correlation. For copper-containing systems, the LANL2DZ basis set is commonly used for the metal center, while 6-31G(d,p) or 6-31+G* basis sets are employed for lighter elements [4] [7].
Research has demonstrated that hybrid functionals are essential for accurately describing copper complexes, with B3LYP providing root-mean-square (RMS) errors of approximately 3-4% for geometries and 6-8% for vibrational frequencies [7]. The inclusion of dispersion corrections significantly improves the accuracy of coordination number predictions, particularly for bulky ligands where steric effects are important [8] [9].
DFT calculations reveal that copper 2,4-dihydroxybenzoate complexes exhibit significant metal-to-ligand charge transfer (MLCT) character in their electronic transitions. The electronic structure analysis shows that the copper d-orbitals interact strongly with the π-system of the dihydroxybenzoate ligand, leading to substantial orbital mixing and charge delocalization [10] [11].
Frontier Molecular Orbital Analysis: The Highest Occupied Molecular Orbital (HOMO) typically has significant copper d-orbital character mixed with ligand π-orbitals, while the Lowest Unoccupied Molecular Orbital (LUMO) is predominantly localized on the ligand π* system. This orbital arrangement facilitates charge transfer processes that are crucial for the optical and electronic properties of these complexes [11] [12].
DFT calculations provide crucial information about the magnetic properties of copper 2,4-dihydroxybenzoate systems. For dinuclear copper(II) complexes, theoretical studies predict antiferromagnetic coupling between copper centers, with coupling constants (J values) that can be accurately calculated using broken-symmetry DFT approaches [13].
The magnetic interactions are primarily mediated through the bridging dihydroxybenzoate ligands, with the strength of coupling depending on:
Computational studies have established reliable protocols for predicting coordination numbers in copper complexes. DFT calculations with dispersion corrections accurately reproduce experimental coordination preferences, showing that:
TD-DFT calculations provide detailed information about optical transitions and excited-state properties of copper 2,4-dihydroxybenzoate complexes. These calculations reveal:
Charge Transfer Transitions: The dominant electronic transitions involve charge transfer from metal-centered orbitals to ligand-centered π* orbitals, with calculated transition energies typically matching experimental absorption spectra within 0.2-0.4 eV [10] [11].
Excitation Character: The excited states exhibit mixed character, including metal-to-ligand charge transfer (MLCT), ligand-to-metal charge transfer (LMCT), and intraligand (IL) transitions. The relative contributions depend on the specific coordination environment and ligand substitution patterns [12].
DFT calculations provide thermodynamic data for complex formation reactions, revealing that copper 2,4-dihydroxybenzoate complexes are thermodynamically favored. The calculated formation energies show:
The computational results demonstrate that the electrophilicity index of copper centers makes them excellent acceptors for electron donation from the dihydroxybenzoate ligand, leading to stable coordination compounds with well-defined electronic structures [5].
The solid-state architecture of copper 2,4-dihydroxybenzoate complexes is dominated by extensive hydrogen bonding networks that play crucial roles in determining crystal packing, stability, and physical properties. These intermolecular interactions create sophisticated three-dimensional supramolecular structures that extend beyond the primary coordination spheres [14] [15] [16] [17].
O-H···O Hydrogen Bonds represent the most significant intermolecular interactions in copper 2,4-dihydroxybenzoate structures. These interactions typically occur between the hydroxyl groups of the dihydroxybenzoate ligands and carboxylate oxygen atoms, with distances ranging from 2.5 to 3.2 Å [18] [17]. The strength and directionality of these hydrogen bonds provide the primary stabilization for supramolecular network formation.
In crystallographic studies, these hydrogen bonds often form symmetric dimeric arrangements where two dihydroxybenzoate anions are connected through mutual O-H···O interactions involving both the ortho-hydroxyl groups and carboxylate oxygens. This creates a robust structural motif that propagates throughout the crystal lattice [18].
C-H···O Interactions provide secondary structural support with typical distances in the 2.3-2.8 Å range. These weaker hydrogen bonds involve aromatic C-H groups as donors and carboxylate or hydroxyl oxygen atoms as acceptors. While individually weak, the cumulative effect of multiple C-H···O interactions contributes significantly to crystal packing stability [16] [17].
π···π Stacking Interactions between aromatic systems create additional stabilization, particularly in complexes containing auxiliary ligands such as 1,10-phenanthroline. The centroid-to-centroid distances typically range from 3.5 to 3.8 Å, indicating strong π-π interactions that stabilize layered crystal structures [17].
The combination of hydrogen bonding and π-π stacking interactions leads to the formation of complex three-dimensional supramolecular networks. In copper 2,4-dihydroxybenzoate systems, these networks often exhibit:
Layered Architectures: Hydrogen bonding creates two-dimensional layers that are further stabilized by π-π stacking between adjacent layers. This arrangement is particularly common in complexes with extended aromatic ligands [15] [17].
Channel Structures: The organized arrangement of hydrogen-bonded networks can create microporous channels within the crystal structure. These channels may accommodate solvent molecules or provide pathways for guest molecule inclusion [14].
Helical Motifs: In some cases, the hydrogen bonding patterns create helical arrangements that propagate along specific crystallographic directions, adding chirality and complexity to the overall structure [15].
The hydrogen bonding networks significantly influence metal-metal interactions and magnetic coupling pathways in polynuclear copper complexes. Copper-copper distances in the range of 3.0-3.1 Å suggest potential through-space interactions that may contribute to magnetic coupling [1] [15].
The hydrogen bonding geometry affects the superexchange pathways through which magnetic interactions are transmitted between copper centers. The specific arrangement of bridging ligands and hydrogen-bonded networks determines whether ferromagnetic or antiferromagnetic coupling predominates [13].
Hirshfeld surface analysis provides quantitative assessment of intermolecular interactions in copper 2,4-dihydroxybenzoate crystals. This analysis reveals that the most dominant intermolecular interactions are typically:
The fingerprint plots generated from Hirshfeld analysis show characteristic patterns that can be used to compare different crystal forms and understand the relative importance of various intermolecular interactions [16].
In hydrated or solvated forms of copper 2,4-dihydroxybenzoate complexes, solvent molecules participate actively in the hydrogen bonding networks. Water molecules, when present, often act as both hydrogen bond donors and acceptors, creating extended networks that bridge between coordination complexes [14] [13].
The incorporation of solvent molecules can dramatically alter the crystal packing and create temperature-dependent phase transitions where solvent loss or rearrangement leads to structural transformations while maintaining the basic coordination connectivity [15].
The hydrogen bonding networks have direct implications for the physical and chemical properties of copper 2,4-dihydroxybenzoate materials:
Thermal Stability: Extensive hydrogen bonding generally increases thermal stability by providing additional cohesive forces that resist thermal decomposition [19].
Mechanical Properties: The three-dimensional hydrogen bonding networks contribute to mechanical strength and may influence the materials' behavior under pressure or stress [20].
Porosity and Gas Adsorption: In cases where hydrogen bonding creates channel structures, these materials may exhibit selective gas adsorption properties with potential applications in separation technologies [1].